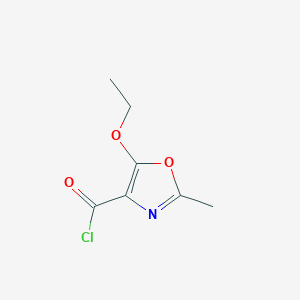
Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of chlorine atoms at the 5 and 7 positions, a tetrahydroisoquinoline core, and a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate . The reaction is carried out in the presence of suitable catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. As a derivative of isoquinoline, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Uniqueness
What sets 5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These characteristics make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H9Cl2NO3 |
|---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
methyl 5,7-dichloro-1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO3/c1-17-11(16)8-7(12)4-6-5(9(8)13)2-3-14-10(6)15/h4H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
NICCPEVZCFEXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C(=C1Cl)CCNC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)

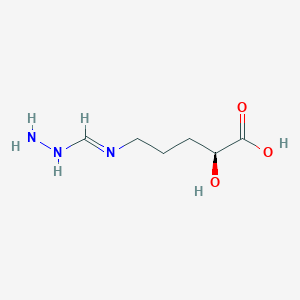

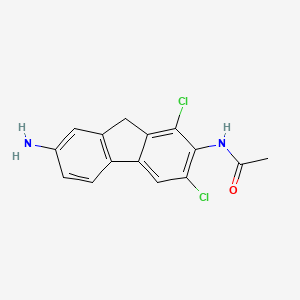
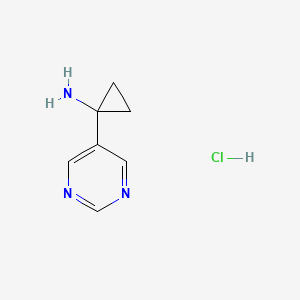
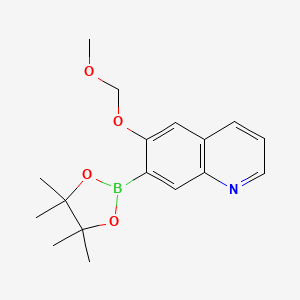
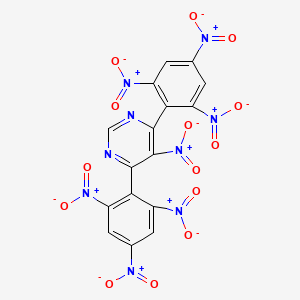

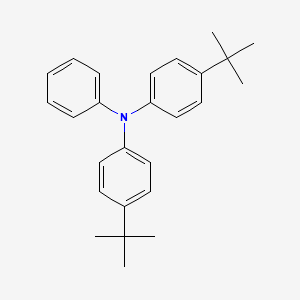
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
